

A Comparative Guide to the Spectroscopic Validation of Methyl 3-chlorobenzoate

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Compound of Interest

Compound Name: Methyl 3-chlorobenzoate

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This guide provides a comprehensive comparison of the spectroscopic data for **Methyl 3-chlorobenzoate** against its structural isomers, Methyl 2-chlorobenzoate and Methyl 4-chlorobenzoate. Through the detailed analysis of ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, we present a clear methodology for the unambiguous structural validation of **Methyl 3-chlorobenzoate**.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Methyl 3-chlorobenzoate** and its ortho- and para-isomers. This side-by-side comparison highlights the distinct spectral features that allow for the definitive identification of each compound.

^1H NMR Spectral Data

Solvent: CDCl_3 Standard: Tetramethylsilane (TMS) at 0.00 ppm

Proton Assignment	Methyl 3-chlorobenzoate	Methyl 2-chlorobenzoate	Methyl 4-chlorobenzoate
-OCH ₃	3.89 ppm (s, 3H)[1]	3.93 ppm (s, 3H)	3.91 ppm (s, 3H)
Aromatic H	7.97 ppm (s, 1H), 7.90 ppm (d, J=7.6 Hz, 1H), 7.48-7.45 ppm (m, 1H), 7.38-7.30 ppm (m, 1H)[1]	7.82 ppm (dd, J=7.7, 1.6 Hz, 1H), 7.42 ppm (dtd, J=9.7, 8.0, 1.5 Hz, 2H), 7.33-7.27 ppm (m, 1H)	7.96 ppm (d, J=8.5 Hz, 2H), 7.40 ppm (d, J=8.5 Hz, 2H)

¹³C NMR Spectral Data

Solvent: CDCl₃ Standard: CDCl₃ at 77.16 ppm

Carbon Assignment	Methyl 3-chlorobenzoate	Methyl 2-chlorobenzoate	Methyl 4-chlorobenzoate
C=O	165.7 ppm[1]	166.2 ppm	166.3 ppm
-OCH ₃	52.3 ppm[1]	52.5 ppm	52.3 ppm
Aromatic C-Cl	134.3 ppm[1]	133.7 ppm	139.4 ppm
Aromatic C-COOCH ₃	131.8 ppm[1]	130.1 ppm	128.6 ppm
Aromatic C-H	132.8, 129.6, 127.6 ppm[1]	132.6, 131.4, 131.1, 126.6 ppm	130.9, 128.7 ppm

Infrared (IR) Spectral Data

Functional Group	Methyl 3-chlorobenzoate	Methyl 2-chlorobenzoate	Methyl 4-chlorobenzoate
C=O Stretch (Ester)	~1724 cm ⁻¹	~1732 cm ⁻¹	~1728 cm ⁻¹
C-O Stretch (Ester)	~1280, 1125 cm ⁻¹	~1285, 1130 cm ⁻¹	~1275, 1110 cm ⁻¹
Aromatic C=C Stretch	~1575, 1475 cm ⁻¹	~1580, 1480 cm ⁻¹	~1595, 1490 cm ⁻¹
C-Cl Stretch	~800 cm ⁻¹	~750 cm ⁻¹	~850 cm ⁻¹
Aromatic C-H Bending	~880, 750 cm ⁻¹ (meta-subst.)	~750 cm ⁻¹ (ortho-subst.)	~850 cm ⁻¹ (para-subst.)

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

Fragment (m/z)	Methyl 3-chlorobenzoate	Methyl 2-chlorobenzoate	Methyl 4-chlorobenzoate
[M] ⁺	170/172 (base peak)	170/172	170/172
[M-OCH ₃] ⁺	139/141	139/141 (base peak)	139/141
[M-COOCH ₃] ⁺	111/113	111/113	111/113
[C ₆ H ₄ Cl] ⁺	111/113	111/113	111/113
[C ₆ H ₅] ⁺	77	77	77

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 1% tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.
- ^1H NMR Acquisition: The instrument was tuned and shimmed for homogeneity. A standard single-pulse experiment was performed with a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR spectrum was acquired using a standard pulse program. A 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds were used. The number of scans ranged from 512 to 1024 to achieve an adequate signal-to-noise ratio.
- Data Processing: The raw data (Free Induction Decay - FID) was processed using appropriate software. A line broadening of 0.3 Hz was applied to the ^1H FID, and 1.0 Hz to the ^{13}C FID before Fourier transformation. The spectra were phase-corrected and baseline-corrected. The ^1H spectrum was referenced to the TMS signal at 0.00 ppm, and the ^{13}C spectrum was referenced to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.
- Instrumentation: IR spectra were recorded on a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum was recorded in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment was recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting transmittance spectrum was converted to absorbance. The positions of the major absorption bands were identified and reported in wavenumbers (cm^{-1}).

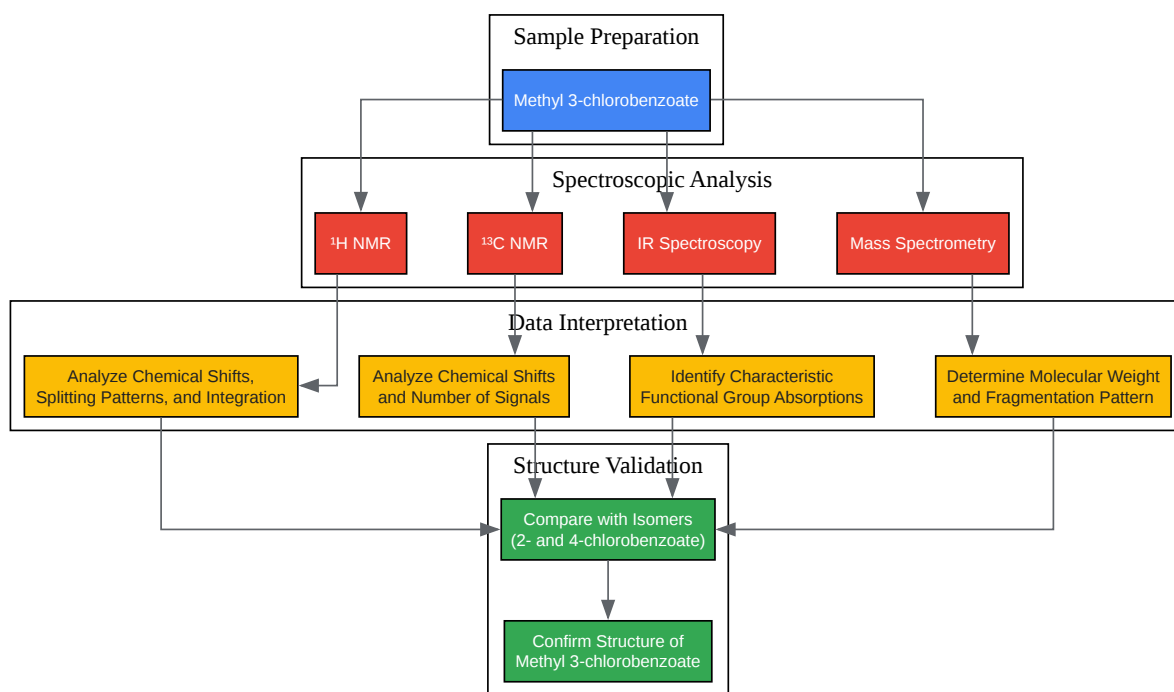
Mass Spectrometry (MS)

- Sample Introduction: A small amount of the sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).

- Instrumentation: Mass spectra were obtained on a mass spectrometer equipped with an electron ionization (EI) source.
- Ionization: The sample was ionized by a 70 eV electron beam.
- Mass Analysis: The resulting ions were separated according to their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
- Data Acquisition and Processing: The mass spectrum was recorded over a mass range of m/z 40-300. The relative abundance of each ion was plotted against its m/z value. The molecular ion peak and the major fragment ions were identified.

Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the structural validation of **Methyl 3-chlorobenzoate** using the described spectroscopic methods.



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Caption: Workflow for the structural validation of **Methyl 3-chlorobenzoate**.

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References

- 1. benchchem.com [benchchem.com]

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